molecular formula C17H13BrN2O2S B2799247 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate CAS No. 1396858-59-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

Cat. No.: B2799247
CAS No.: 1396858-59-5
M. Wt: 389.27
InChI Key: PJXHWLSOGRQTQD-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a bromobenzoate moiety

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate has several scientific research applications:

Future Directions

Benzothiazole derivatives, including “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate”, have shown promising biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthetic pathways, and investigating their mechanisms of action .

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate can be compared with other benzothiazole derivatives and azetidine-containing compounds. Similar compounds include:

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-13-6-2-1-5-12(13)16(21)22-11-9-20(10-11)17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXHWLSOGRQTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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